![molecular formula C26H19ClF4N2O3 B10901216 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B10901216.png)
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enamide is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.
Applications De Recherche Scientifique
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The precise molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclohexane: An organic compound with a simpler structure, used primarily as a solvent.
Lemon Balm (Melissa officinalis): Contains compounds with antioxidant and antimicrobial properties.
Thermal Grizzly Aeronaut: A thermal compound used for its heat transfer capabilities.
Uniqueness
What sets (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enamide apart from these similar compounds is its complex structure and the specific functional groups it contains
Propriétés
Formule moléculaire |
C26H19ClF4N2O3 |
|---|---|
Poids moléculaire |
518.9 g/mol |
Nom IUPAC |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H19ClF4N2O3/c1-2-35-24-12-17(5-10-23(24)36-15-16-3-7-20(28)8-4-16)11-18(14-32)25(34)33-22-13-19(26(29,30)31)6-9-21(22)27/h3-13H,2,15H2,1H3,(H,33,34)/b18-11+ |
Clé InChI |
ZAYFJNKTRXPBCF-WOJGMQOQSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[3,4-bis(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10901147.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B10901149.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901153.png)
![4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B10901156.png)
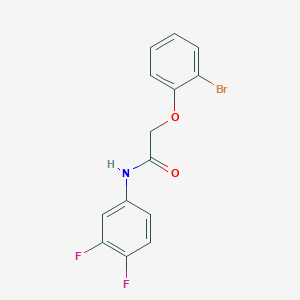
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10901178.png)
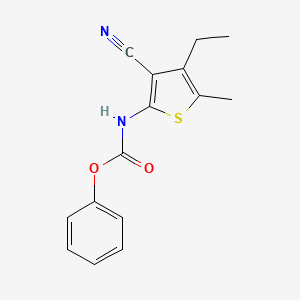
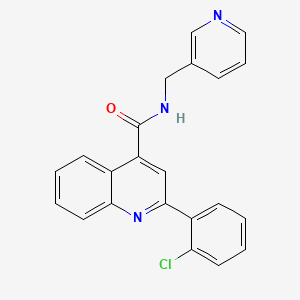
![3-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10901189.png)
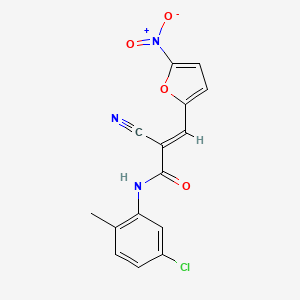
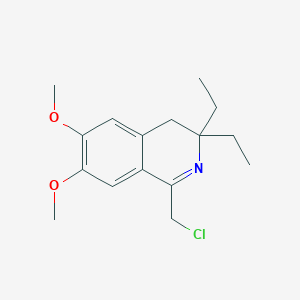
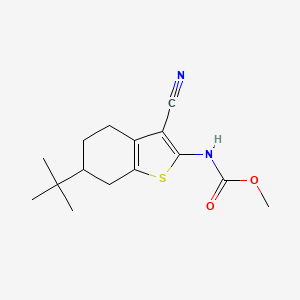
![(2Z)-3-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B10901221.png)
![5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10901232.png)
